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molecular formula C11H8Cl2O3 B8468337 4-(3,4-Dichlorophenyl)oxane-2,6-dione

4-(3,4-Dichlorophenyl)oxane-2,6-dione

Cat. No. B8468337
M. Wt: 259.08 g/mol
InChI Key: UOLHGGKIAWBSPT-UHFFFAOYSA-N
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Patent
US05654316

Procedure details

3-(3,4-Dichlorophenyl)glutaric acid (100 g) was treated with acetyl chloride (300 mL) and the resulting mixture heated at reflux for 5 hours. The cooled reaction mixture was then azeotroped with toluene and concentrated under reduced pressure. The residue was slurried with diethyl ether (250 mL) and filtered to afford the title compound (86 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:14][C:15]([OH:17])=[O:16])[CH2:10][C:11]([OH:13])=O)[CH:5]=[CH:6][C:7]=1[Cl:8]>C(Cl)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:10][C:11](=[O:13])[O:17][C:15](=[O:16])[CH2:14]2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CC(=O)O)CC(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was then azeotroped with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1CC(=O)OC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 86 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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